molecular formula C23H19N3 B13144162 N-(4-([2,3'-Bipyridin]-5-yl)phenyl)-3-methylaniline CAS No. 917897-55-3

N-(4-([2,3'-Bipyridin]-5-yl)phenyl)-3-methylaniline

Cat. No.: B13144162
CAS No.: 917897-55-3
M. Wt: 337.4 g/mol
InChI Key: AIYHXIOTIBBPET-UHFFFAOYSA-N
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Description

N-(4-([2,3’-Bipyridin]-5-yl)phenyl)-3-methylaniline is a complex organic compound that features a bipyridine moiety linked to a phenyl group, which is further substituted with a methylaniline group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-([2,3’-Bipyridin]-5-yl)phenyl)-3-methylaniline typically involves the coupling of bipyridine derivatives with substituted anilines. One common method is the Suzuki coupling reaction, which involves the use of palladium catalysts and boronic acids. The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale coupling reactions using automated reactors. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-(4-([2,3’-Bipyridin]-5-yl)phenyl)-3-methylaniline can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.

Scientific Research Applications

N-(4-([2,3’-Bipyridin]-5-yl)phenyl)-3-methylaniline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-([2,3’-Bipyridin]-5-yl)phenyl)-3-methylaniline involves its interaction with molecular targets such as enzymes and receptors. The bipyridine moiety can coordinate with metal ions, influencing various biochemical pathways. This coordination can alter the activity of enzymes or the binding affinity of receptors, leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-([2,3’-Bipyridin]-5-yl)phenyl)-3-methylaniline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it particularly valuable in the design of specialized ligands and advanced materials.

Properties

CAS No.

917897-55-3

Molecular Formula

C23H19N3

Molecular Weight

337.4 g/mol

IUPAC Name

3-methyl-N-[4-(6-pyridin-3-ylpyridin-3-yl)phenyl]aniline

InChI

InChI=1S/C23H19N3/c1-17-4-2-6-22(14-17)26-21-10-7-18(8-11-21)19-9-12-23(25-16-19)20-5-3-13-24-15-20/h2-16,26H,1H3

InChI Key

AIYHXIOTIBBPET-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)NC2=CC=C(C=C2)C3=CN=C(C=C3)C4=CN=CC=C4

Origin of Product

United States

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